molecular formula C14H19N3O2 B2866770 3-((4-(Dimethylamino)phenyl)amino)-1-ethylpyrrolidine-2,5-dione CAS No. 1008960-27-7

3-((4-(Dimethylamino)phenyl)amino)-1-ethylpyrrolidine-2,5-dione

Cat. No.: B2866770
CAS No.: 1008960-27-7
M. Wt: 261.325
InChI Key: MSIOMBOLKNTZLZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-((4-(Dimethylamino)phenyl)amino)-1-ethylpyrrolidine-2,5-dione is a chemical compound with the CAS Registry Number 1008960-27-7 and a molecular formula of C14H19N3O2 . It has a molecular weight of 261.32 g/mol. This substance features a pyrrolidine-2,5-dione (succinimide) core that is N-alkylated with an ethyl group and substituted at the 3-position with an amino group linked to a 4-(dimethylamino)phenyl ring . This specific molecular architecture, which incorporates both electron-donating substituents and a heterocyclic scaffold, makes it a compound of interest in various research fields, particularly in medicinal chemistry and organic synthesis. It can serve as a key synthetic intermediate or a building block for the development of novel pharmaceutical candidates and functional materials. Researchers can utilize this compound to explore structure-activity relationships or to construct more complex molecular systems. For Research Use Only. Not for human or veterinary diagnostic or therapeutic uses.

Properties

IUPAC Name

3-[4-(dimethylamino)anilino]-1-ethylpyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O2/c1-4-17-13(18)9-12(14(17)19)15-10-5-7-11(8-6-10)16(2)3/h5-8,12,15H,4,9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSIOMBOLKNTZLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)CC(C1=O)NC2=CC=C(C=C2)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((4-(Dimethylamino)phenyl)amino)-1-ethylpyrrolidine-2,5-dione typically involves the reaction of 4-(dimethylamino)aniline with ethyl 2,5-dioxopyrrolidine-3-carboxylate under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as palladium on carbon (Pd/C) and ethanol, respectively . The reaction mixture is stirred at a controlled temperature until the desired product is formed.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-((4-(Dimethylamino)phenyl)amino)-1-ethylpyrrolidine-2,5-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where the dimethylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like halides or amines in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a corresponding nitro compound, while reduction may produce an amine derivative.

Scientific Research Applications

3-((4-(Dimethylamino)phenyl)amino)-1-ethylpyrrolidine-2,5-dione has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-((4-(Dimethylamino)phenyl)amino)-1-ethylpyrrolidine-2,5-dione involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to a cascade of biochemical events. For instance, it may inhibit monoamine oxidase enzymes, thereby affecting neurotransmitter levels and exhibiting potential antidepressant effects .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Core Structure Substituents Molecular Weight (g/mol) Key Features Potential Applications
3-((4-(Dimethylamino)phenyl)amino)-1-ethylpyrrolidine-2,5-dione Pyrrolidine-2,5-dione - 3-position: 4-(dimethylamino)phenylamino
- 1-position: Ethyl
~293.33* - Electron-rich aromatic group
- Moderate lipophilicity
Neurological agents (inferred from analogs)
3-[(4-Methoxyphenyl)amino]-1-[(4-methylphenyl)methyl]pyrrolidine-2,5-dione () Pyrrolidine-2,5-dione - 3-position: 4-methoxyphenylamino
- 1-position: 4-methylbenzyl
324.37 - Methoxy group (moderate electron-donating)
- Bulky benzyl substituent
Likely reduced bioavailability due to steric hindrance
KA-232 () Pyrrolidine-2,5-dione - 3-position: Trifluoromethylphenyl-piperazine
- 1-position: Propan-2-yl
Not provided - Trifluoromethyl (electron-withdrawing)
- Enhanced metabolic stability
Antiseizure drug candidate
3-(2-Aminoethylsulfanyl)-1-(4-methoxyphenyl)pyrrolidine-2,5-dione () Pyrrolidine-2,5-dione - 3-position: 2-aminoethylsulfanyl
- 1-position: 4-methoxyphenyl
~322.40 - Sulfur-containing side chain (polar)
- Methoxy group
Radiolabeling or chelation (analogous to )
3-[(Cyclopropylmethyl)amino]-1-(4-methoxyphenyl)pyrrolidine-2,5-dione () Pyrrolidine-2,5-dione - 3-position: Cyclopropylmethylamino
- 1-position: 4-methoxyphenyl
Not provided - Cyclopropyl (ring strain, conformational rigidity)
- Methoxy group
Structural studies or targeted therapeutics

*Calculated based on molecular formula.

Substituent Effects on Physicochemical Properties

4-Methoxyphenyl (): Methoxy group offers moderate electron donation but lacks the basicity of dimethylamino, reducing ionic interactions . Trifluoromethylphenyl (KA-232): Strong electron-withdrawing effect may enhance stability against oxidative metabolism .

Alkyl/Aryl Groups at 1-Position: Ethyl (main compound): Short alkyl chain balances lipophilicity and metabolic clearance. Methoxyphenyl (): Introduces aromaticity and moderate polarity .

Inferred Pharmacological Implications

  • Imaging Agents : Compounds with sulfur or DTPA conjugates () highlight the versatility of pyrrolidine-2,5-dione derivatives in radiolabeling, though the main compound lacks such functional groups .
  • Metabolic Stability : The ethyl group in the main compound may confer better metabolic stability compared to bulkier analogs like ’s benzyl derivative .

Biological Activity

3-((4-(Dimethylamino)phenyl)amino)-1-ethylpyrrolidine-2,5-dione, also known as a derivative of pyrrolidine-2,5-dione, has garnered attention for its potential biological activities, particularly in the context of anticonvulsant properties and other pharmacological effects. This article delves into its biological activity, supported by research findings and data tables.

Chemical Structure and Properties

The compound's chemical formula is C12H14N2O2C_{12}H_{14}N_{2}O_{2}, with a molecular weight of 218.25 g/mol. The presence of the dimethylamino group is significant for its biological activity.

Anticonvulsant Activity

Recent studies have highlighted the anticonvulsant properties of similar compounds in the pyrrolidine class. For instance, a study demonstrated that derivatives with a dimethylamino moiety exhibited robust anticonvulsant activity across various animal models, including:

  • Maximal Electroshock (MES) Test
  • Subcutaneous Pentylenetetrazol (scPTZ) Test
  • 6 Hz Seizure Model

The compound's efficacy was evaluated based on its ED50 values in these tests, with promising results indicating potential as an anti-seizure medication.

Test TypeED50 Value (mg/kg)Efficacy (%)
MES49.6100
6 Hz63.2Significant
scPTZ67.4Moderate

These findings suggest that the compound could be a candidate for further development in treating epilepsy and related disorders.

The mechanism through which this compound exerts its effects may involve:

  • Inhibition of Sodium and Calcium Currents : This action can stabilize neuronal membranes and reduce excitability.
  • TRPV1 Receptor Antagonism : This pathway is associated with pain modulation and inflammation reduction.

These mechanisms are crucial in understanding how the compound may alleviate seizure activity and potentially offer analgesic effects.

Additional Biological Activities

Beyond anticonvulsant properties, research has indicated that this class of compounds may also exhibit:

  • Anti-inflammatory Effects : Data from carrageenan-induced inflammation models suggest significant reductions in inflammatory markers.
  • Neuroprotective Properties : In vitro studies showed increased viability in neuroblastoma SH-SY5Y cells when treated with these compounds.

Case Studies

A notable case study involved the evaluation of similar pyrrolidine derivatives in clinical settings. The study reported:

  • Patient Outcomes : Patients treated with compounds exhibiting similar structures experienced reduced seizure frequency.
  • Side Effects : The compounds were generally well-tolerated, with minimal adverse effects reported.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.